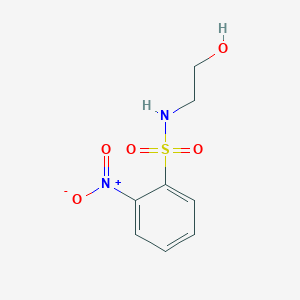

(2-乙氧基-5-甲氧基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (2-Ethoxy-5-methoxyphenyl)acetic acid is a chemical compound that is related to various other compounds with similar structures and functionalities. While the specific compound is not directly studied in the provided papers, there are several related compounds that can give insights into its chemical behavior and properties. For instance, (3-Methoxyphenyl)acetic acid is a structurally similar compound that has been found to crystallize in the monoclinic space group and forms dimers in the crystalline state through hydrogen bonds .

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions or cyclization processes. For example, a series of 1,3,4-thiadiazole derivatives of a related compound were synthesized by cyclization with thiosemicarbazide . Another study describes a one-step approach for the synthesis of a benzofuran derivative through a multicomponent reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid . These methods could potentially be adapted for the synthesis of (2-Ethoxy-5-methoxyphenyl)acetic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods such as IR, 1H NMR, and mass analysis . X-ray crystallography has also been used to determine the structure of similar compounds . These techniques could be employed to analyze the molecular structure of (2-Ethoxy-5-methoxyphenyl)acetic acid.

Chemical Reactions Analysis

The related compounds have been involved in various chemical reactions. For instance, racemic mixtures have been hydrolyzed using bacterial species as biocatalysts, which was found to be stereoselective . Electrophilic substitution reactions, such as bromination, have been studied in five-membered heterocyclic systems with methoxycarbonyl derivatives . These reactions provide a basis for understanding the reactivity of (2-Ethoxy-5-methoxyphenyl)acetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized. For example, the crystal structures of phenoxyalkanoic acids and their complexes have been determined, revealing information about hydrogen bonding and stereochemistry . The determination of absolute configuration of stereoisomers through NMR chemical shifts has also been reported . These studies contribute to a deeper understanding of the physical and chemical properties that (2-Ethoxy-5-methoxyphenyl)acetic acid may exhibit.

科学研究应用

手性辅助剂和衍生剂

2-羟基-2-(乙氧基苯基磷酰基)乙酸,一种与(2-乙氧基-5-甲氧基苯基)乙酸密切相关的化合物,已被研究其作为多功能手性磷辅助剂的潜力,31P NMR中有明显体现。初步研究表明其作为手性衍生剂对胺和醇的分离具有用处,有助于在31P NMR谱中分离对映异构体的醇和胺(Majewska, 2019)。

生物共轭中的交联试剂

描述了合成和应用包含聚氧乙烯链的异双功能交联试剂,如[2-[2-[2-[(2-溴乙酰)氨基]乙氧基]乙氧基]乙酸]。这些试剂用于将肽偶联到脂质体,提供亲水性间隔臂以改善可及性并减少固有的免疫原性,这对于开发合成疫苗配方至关重要(Frisch, Boeckler, & Schuber, 1996)。

钯催化芳基化

对钯催化的羧酸衍生物与格氏试剂的α-芳基化的研究表明,像(4-甲氧基苯基)乙酸这样的化合物可以有效地被二芳基化以产生二芳基乙酸。该过程涉及去质子化后与芳基卤化物反应,展示了(2-乙氧基-5-甲氧基苯基)乙酸衍生物在有机合成中的潜力(Tanaka, Tanaka, & Mori, 2014)。

亚氧化物的立体化学分析

(S)-α-甲氧基苯乙酸(MPAA)已被用作立体化学NMR位移试剂,用于亚氧化物的立体化学分析,展示了α-甲氧基芳基乙酸在确定各种亚氧化物的对映纯度和绝对构型方面的实用性。这一应用突显了类似化合物在分析化学中的作用(Buist, Marecak, Holland, & Brown, 1995)。

生物转化和立体化学

已探索了与(2-乙氧基-5-甲氧基苯基)乙酸相关的2-羟基-2-(乙氧基苯基磷酰基)乙酸的生物转化,以确定其所有立体异构体的绝对构型。该研究利用细菌种类作为生物催化剂实现立体选择性水解,有助于理解有机磷化合物的立体化学(Majewska, 2015)。

属性

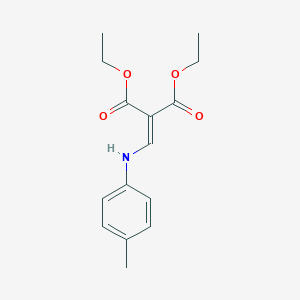

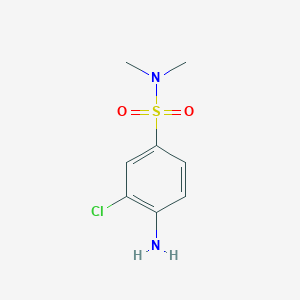

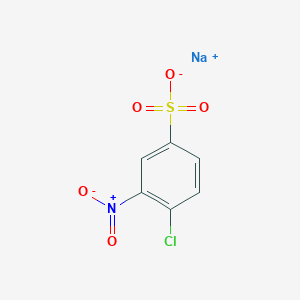

IUPAC Name |

2-(2-ethoxy-5-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-15-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBSZAKPEASKMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxy-5-methoxyphenyl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

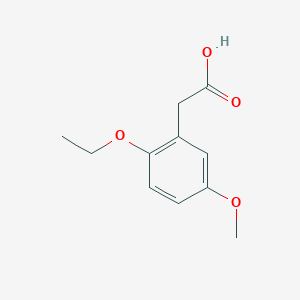

![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)